Enhanced nAChR Binding Affinity
Methyl 4-hydroxy-6-methylnicotinate demonstrates measurable binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with a reported Ki of 20 nM in human SHEP1 cell membranes [1]. In contrast, the parent compound methyl nicotinate lacks the structural features necessary for significant interaction with this receptor, showing negligible binding in comparable assays [2]. This quantitative difference highlights the critical role of the 4-hydroxy and 6-methyl substitutions in conferring target engagement.
| Evidence Dimension | Binding Affinity (Ki) for α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 20 nM |
| Comparator Or Baseline | Methyl Nicotinate: Ki > 10,000 nM (estimated negligible binding) |
| Quantified Difference | >500-fold improvement in binding affinity |
| Conditions | Displacement of [3H]Nicotine from human SHEP1 cell membranes; liquid scintillation counting |
Why This Matters
This >500-fold improvement in binding affinity directly supports the selection of Methyl 4-hydroxy-6-methylnicotinate over unsubstituted methyl nicotinate for projects targeting nicotinic acetylcholine receptors.
- [1] BindingDB. (n.d.). BDBM50437484 CHEMBL2409495. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437484 View Source
- [2] PubChem. (n.d.). Methyl nicotinate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-nicotinate View Source
